molecular formula C23H26ClN7O2 B11192123 6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(3-chloro-4-methylphenyl)-1,3,5-triazine-2,4-diamine

6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(3-chloro-4-methylphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11192123
M. Wt: 467.9 g/mol
InChI Key: GCAQITKQIFCUJH-UHFFFAOYSA-N
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Description

The compound 6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(3-chloro-4-methylphenyl)-1,3,5-triazine-2,4-diamine is a complex organic molecule that features a triazine core, a piperazine ring, and a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzodioxole and piperazine intermediates. The key steps include:

    Formation of the Benzodioxole Intermediate: This involves the reaction of catechol with formaldehyde to form the benzodioxole ring.

    Synthesis of the Piperazine Intermediate: The benzodioxole intermediate is then reacted with piperazine to form the piperazine derivative.

    Formation of the Triazine Core: The piperazine derivative is then reacted with cyanuric chloride to form the triazine core.

    Final Coupling Reaction: The triazine core is then coupled with 3-chloro-4-methylphenylamine to form the final compound.

Industrial Production Methods

Industrial production of this compound would involve scaling up the above synthetic routes, with optimization of reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions can occur at the triazine core, leading to the formation of dihydrotriazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzodioxole moiety.

    Reduction: Dihydrotriazine derivatives.

    Substitution: Substituted derivatives at the chloro and methyl positions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to the disruption of key biological pathways, such as those involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(3-chloro-4-methylphenyl)-1,3,5-triazine-2,4-diamine lies in its specific combination of structural features, which confer unique biological activity and potential therapeutic applications. The presence of the triazine core, in particular, distinguishes it from other similar compounds and contributes to its unique mechanism of action.

Properties

Molecular Formula

C23H26ClN7O2

Molecular Weight

467.9 g/mol

IUPAC Name

6-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2-N-(3-chloro-4-methylphenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C23H26ClN7O2/c1-15-2-4-17(11-18(15)24)26-23-28-21(27-22(25)29-23)13-31-8-6-30(7-9-31)12-16-3-5-19-20(10-16)33-14-32-19/h2-5,10-11H,6-9,12-14H2,1H3,(H3,25,26,27,28,29)

InChI Key

GCAQITKQIFCUJH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5)Cl

Origin of Product

United States

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